
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide
Overview
Description
Reactants: Aminophenyl derivatives, core structure
Conditions: Catalyst (e.g., palladium on carbon), hydrogen gas
Step 3: Final attachment of the fluorobenzamide group
Reactants: 3-fluorobenzoyl chloride, intermediate from step 2
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
Industrial Production Methods
Scaling up the synthetic process to an industrial level requires optimization of each step to ensure high yield and purity. This might involve:
Continuous flow chemistry for better control and scalability.
Automation and monitoring systems to maintain reaction conditions.
High-performance liquid chromatography (HPLC) for purification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of "N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide" involves a multi-step synthetic process. The synthetic route generally starts with the synthesis of the core structure, followed by the attachment of the functional groups. Typical reaction conditions might include:
Step 1: Formation of the core structure
Reactants: 1H-imidazole, 2-methylpyrimidine
Conditions: Solvent (e.g., ethanol), temperature control (e.g., 80°C)
Chemical Reactions Analysis
Types of Reactions
"N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide" undergoes various chemical reactions, such as:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the imidazole ring to an imidazoline derivative.
Substitution: Halogen exchange reactions on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagent (e.g., potassium permanganate), solvent (e.g., acetone)
Reduction: Reagent (e.g., sodium borohydride), solvent (e.g., ethanol)
Substitution: Reagent (e.g., sodium iodide), solvent (e.g., acetonitrile)
Major Products Formed
From oxidation: Nitro-substituted derivatives
From reduction: Imidazoline-substituted derivatives
From substitution: Various halogenated benzamides
Scientific Research Applications
"N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide" has a range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interaction with enzymes and proteins.
Medicine: Potential candidate for drug development targeting specific pathways.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. This binding can modulate various biological pathways, including:
Signal Transduction: Interfering with the signaling pathways that regulate cell function.
Enzymatic Activity: Inhibiting or activating enzymes involved in metabolic processes.
Comparison with Similar Compounds
Compared to other benzanilides, "N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide" offers unique properties due to its specific functional groups. Similar compounds include:
N-(4-aminophenyl)-3-chlorobenzamide: Lacks the imidazole and pyrimidine groups.
N-(4-((6-(1H-benzimidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide: Contains a benzimidazole ring instead of an imidazole ring.
The uniqueness of "this compound" lies in its combination of imidazole, pyrimidine, and fluorobenzamide functionalities, offering distinctive reactivity and interaction profiles.
Properties
IUPAC Name |
3-fluoro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O/c1-14-24-19(12-20(25-14)28-10-9-23-13-28)26-17-5-7-18(8-6-17)27-21(29)15-3-2-4-16(22)11-15/h2-13H,1H3,(H,27,29)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVBFCREMYBTBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131582 | |
Record name | 3-Fluoro-N-[4-[[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino]phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172072-32-0 | |
Record name | 3-Fluoro-N-[4-[[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino]phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1172072-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-N-[4-[[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino]phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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